molecular formula C16H13N3O2S B2945775 4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzoic Acid CAS No. 440334-25-8

4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzoic Acid

Cat. No.: B2945775
CAS No.: 440334-25-8
M. Wt: 311.36
InChI Key: XBVKXOKUZZSJQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[(2-Sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzoic Acid is a benzoic acid derivative featuring a quinazoline scaffold substituted with a sulfanylidene (thione, S=) group at position 2 and an aminomethyl linker bridging the quinazoline and benzoic acid moieties. While direct evidence for this compound’s synthesis or activity is absent in the provided materials, analogs with quinazoline or benzoic acid frameworks (e.g., ) suggest its relevance in medicinal chemistry, particularly in targeting enzymes or receptors influenced by heterocyclic systems .

Properties

CAS No.

440334-25-8

Molecular Formula

C16H13N3O2S

Molecular Weight

311.36

IUPAC Name

4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzoic acid

InChI

InChI=1S/C16H13N3O2S/c20-15(21)11-7-5-10(6-8-11)9-17-14-12-3-1-2-4-13(12)18-16(22)19-14/h1-8H,9H2,(H,20,21)(H2,17,18,19,22)

InChI Key

XBVKXOKUZZSJQC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NC(=S)N2)NCC3=CC=C(C=C3)C(=O)O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzoic acid typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of 2-aminobenzamide with carbon disulfide under basic conditions to form 2-sulfanylidene-1H-quinazolin-4-one.

    Aminomethylation: The quinazoline derivative is then subjected to aminomethylation using formaldehyde and a suitable amine to introduce the aminomethyl group.

    Coupling with Benzoic Acid: The final step involves coupling the aminomethylated quinazoline with benzoic acid, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be integral to the industrial process.

Chemical Reactions Analysis

Types of Reactions

4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline core can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides, in the presence of bases like triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.

    Medicine: Explored for its anticancer properties due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzoic acid involves its interaction with molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell growth and survival. This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis.

Comparison with Similar Compounds

Structural Analogues

2.1.1. Quinazolinone Derivatives

  • 4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)benzoic Acid (): This compound replaces the sulfanylidene group with a ketone (C=O) at position 4 of the quinazoline ring. Synthesis involves anthranilic acid and benzoyl chloride, differing from the sulfanylidene derivative’s likely mercaptoacetic acid-based route .
  • 2-Phenyl-(4H)-3-substituted quinazolin-4-one (): Substitution with phenyl groups at position 2 increases lipophilicity compared to the benzoic acid-linked derivative. Such modifications impact solubility and membrane permeability .

Benzoic Acid-Linked Heterocycles

  • 3-{[4-[(4-Chloro-2-butyl-5-carboxy-1H-imidazolyl)methyl]benzoyl]amino}benzoic Acid (): Replaces quinazoline with an imidazole ring. The chloro and butyl groups enhance steric bulk, which may hinder target binding compared to the planar quinazoline system. NMR and MS data (m/z 441) confirm structural integrity .
  • 4-{[(4-Methylphenyl)amino]sulfonyl}benzoic Acid (): Features a sulfonamide group instead of sulfanylidene. The sulfonamide’s stronger hydrogen-bonding capacity could improve receptor interactions but reduce metabolic stability .

Piperazine/Pyrazole Derivatives

  • 4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid (): Incorporates a piperazine ring, enhancing solubility via nitrogen basicity. This contrasts with the sulfanylidene group’s neutral electronic contribution .
  • 4-((1-Ethyl-1H-pyrazol-4-yl)methylaminomethyl)benzoic Acid (): Pyrazole’s aromaticity and ethyl substituent create distinct hydrophobic interactions compared to quinazoline’s fused ring system .
Physicochemical Properties
  • Solubility : Sulfonamide derivatives () display moderate solubility in chloroform and DMSO, while piperazine analogs () benefit from basic nitrogen enhancing aqueous solubility. The target compound’s sulfanylidene group may reduce polarity compared to sulfonamides .
  • Synthetic Complexity: Thiazolidinone derivatives () require anhydrous zinc chloride catalysis, whereas quinazoline synthesis () employs milder conditions, suggesting scalability differences .
Structural Comparison Table
Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Quinazoline 2-Sulfanylidene, aminomethyl linker N/A
4-(2-Methyl-4-oxoquinazolin-3-yl)benzoic Acid Quinazolinone 4-Oxo, methyl group Antimicrobial
3b () Imidazole Chloro, butyl, carboxy AT1 receptor affinity
4-{[(4-Methylphenyl)amino]sulfonyl}benzoic Acid Benzoic acid Sulfonamide, methylphenyl Research chemical

Biological Activity

4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzoic Acid is a compound that incorporates the quinazoline moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure

The compound is characterized by the following molecular formula: C13_{13}H12_{12}N4_{4}OS. Its structure includes a quinazolin-4-yl group linked to a benzoic acid moiety through an amino-methyl bridge, with a sulfanylidene group contributing to its reactivity and biological properties.

1. Anti-Diabetic Activity

Recent studies have highlighted the potential of quinazoline derivatives as α-glucosidase inhibitors, which are crucial for managing diabetes by slowing carbohydrate absorption. The compound's structural features facilitate interaction with the enzyme's active site, leading to significant inhibition. For instance, derivatives of quinazolin-4(3H)-one have shown IC50_{50} values ranging from 14.4 µM to > 750 µM against α-glucosidase, indicating promising anti-diabetic properties .

2. Anti-Cancer Properties

Quinazoline derivatives have been extensively studied for their anti-cancer activities. The compound has demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain derivatives have been shown to inhibit the proliferation of breast cancer cells (MCF-7) without significant toxicity .

3. Enzyme Inhibition

The compound exhibits notable inhibition against several enzymes, including:

  • Tyrosinase : Essential in melanin production, its inhibition can lead to applications in skin whitening products.
  • PI3K and HDAC : These are critical in cancer progression and cellular regulation. Compounds with similar structures have shown enhanced inhibitory activity against these enzymes .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components:

  • Substituents on the Quinazoline Ring : Variations in substituents can enhance or diminish biological activity. For example, compounds with electron-withdrawing groups tend to exhibit higher inhibitory effects due to improved binding affinity to target enzymes .
  • Positioning of Functional Groups : The position of substituents on the quinazoline ring affects both potency and selectivity towards specific biological targets.

Case Study 1: Anti-Diabetic Evaluation

A study synthesized various quinazoline derivatives and evaluated their α-glucosidase inhibitory activity. The most potent derivative exhibited an IC50_{50} value of 41.73 µM, significantly lower than that of acarbose (IC50_{50} = 750 µM), demonstrating the potential for developing new anti-diabetic agents .

Case Study 2: Anti-Cancer Activity

In vitro studies assessed the cytotoxic effects of quinazoline derivatives on cancer cell lines. Compounds demonstrated selective toxicity towards MCF-7 cells with IC50_{50} values indicating effective growth inhibition while sparing normal cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.